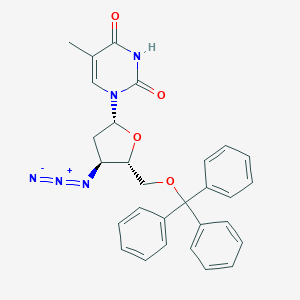

3'-Azido-3'-deoxy-5'-O-tritylthymidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPSSDWPMSICSH-JIMJEQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448644 | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29706-84-1 | |

| Record name | 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29706-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Azido-3'-deoxy-5'-o-tritylthymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7VYL4TJ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3'-Azido-3'-deoxy-5'-O-tritylthymidine chemical properties and structure

An In-Depth Technical Guide to 3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Cornerstone Intermediate in Antiviral Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine, a critical intermediate in the synthesis of Zidovudine (AZT), the first FDA-approved antiretroviral agent for the treatment of HIV/AIDS.[1][2] We delve into the molecule's chemical structure, physicochemical properties, and the strategic rationale behind its synthesis. This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the field-proven insights necessary to understand the causality behind the synthetic choices. We will explore the pivotal role of the trityl protecting group, the stereochemistry-preserving introduction of the azide moiety, and the analytical techniques required to validate the final compound.

Introduction: A Molecule of Strategic Importance

The advent of the HIV/AIDS pandemic spurred an urgent search for effective antiviral therapies. Zidovudine (AZT), a nucleoside analog reverse-transcriptase inhibitor (NRTI), emerged as the first breakthrough treatment.[2][3] AZT functions as a DNA chain terminator; after being converted to its triphosphate form within the cell, it is incorporated by HIV's reverse transcriptase into the growing viral DNA chain.[4] The absence of a 3'-hydroxyl group, replaced by an azido group, prevents the formation of the next phosphodiester bond, thereby halting viral replication.[4]

The synthesis of AZT is a multi-step process where precision and control are paramount. Central to this process is the intermediate, 3'-Azido-3'-deoxy-5'-O-tritylthymidine (CAS: 29706-84-1).[5] This molecule is ingeniously designed to facilitate two critical transformations on the starting material, thymidine:

-

Selective Protection: The bulky triphenylmethyl (trityl) group is installed at the 5'-hydroxyl position, leaving the 3'-hydroxyl available for modification.[6][7]

-

Stereospecific Azidation: The 3'-hydroxyl is replaced with a therapeutically essential azido group while maintaining the correct stereoconfiguration of the parent nucleoside.[7]

This guide will dissect the chemical principles and practical methodologies that make this intermediate a cornerstone of pharmaceutical manufacturing.[8]

Molecular Structure and Physicochemical Properties

The structure of 3'-Azido-3'-deoxy-5'-O-tritylthymidine is a deliberate fusion of functionalities, each with a specific purpose in the synthetic pathway. It is composed of a thymine base, a deoxyribose sugar modified with a 3'-azido group, and a 5'-O-trityl ether.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Zidovudine - Wikipedia [en.wikipedia.org]

- 3. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 5. innospk.com [innospk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Blog Archives - The Science Snail [sciencesnail.com]

- 8. nbinno.com [nbinno.com]

what is the role of the trityl group in 3'-Azido-3'-deoxy-5'-O-tritylthymidine

An In-depth Technical Guide on the Role of the Trityl Group in the Synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of nucleoside chemistry and pharmaceutical development, the strategic use of protecting groups is paramount.[1] These molecular shields temporarily mask reactive functional groups, allowing for selective transformations at other positions within a complex molecule.[2] This guide delves into the critical role of the trityl (triphenylmethyl) group, a cornerstone of protecting group chemistry, in the synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine. This compound is a vital intermediate in the production of Zidovudine (AZT), a groundbreaking antiretroviral drug that was the first to be approved for the treatment of HIV/AIDS.[3][4] Understanding the causality behind the choice of the trityl group for this specific application offers valuable insights into the principles of synthetic strategy and the development of life-saving therapeutics.

The Trityl Group: A Chemist's Shield for Primary Alcohols

The trityl (Tr) group is a bulky, acid-labile protecting group renowned for its exceptional selectivity towards primary alcohols.[1][5] Its utility is rooted in a combination of steric and electronic properties that make it an ideal choice for the regioselective protection of the 5'-hydroxyl group of nucleosides like thymidine.

Core Principles of Trityl Group Functionality

| Property | Description | Implication in Synthesis |

| Steric Hindrance | The three bulky phenyl rings create a sterically crowded environment around the central carbon atom.[5] | This bulkiness allows for the highly selective protection of the less sterically hindered primary 5'-hydroxyl group of thymidine in the presence of the secondary 3'-hydroxyl group.[5][6] |

| Acid Lability | The trityl group is readily cleaved under mild acidic conditions.[1][7] This is due to the formation of a highly stable trityl carbocation upon protonation of the ether oxygen and subsequent cleavage of the C-O bond.[8][9] | The ease of removal under non-harshening conditions ensures the integrity of the sensitive azido group and the glycosidic bond in the final product.[10] |

| Base Stability | The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups.[1] | This stability allows for subsequent chemical modifications at other positions of the nucleoside under basic conditions without premature deprotection. |

Mechanism of Tritylation: An SN1 Pathway

The protection of an alcohol with trityl chloride typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[9][11] This is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation (trityl cation).[8][11]

Caption: The SN1 mechanism of tritylation of a primary alcohol.

Strategic Imperative: The Trityl Group in 3'-Azido-3'-deoxy-5'-O-tritylthymidine Synthesis

The synthesis of Zidovudine from thymidine necessitates the replacement of the 3'-hydroxyl group with an azido group.[4] To achieve this transformation selectively, the more reactive primary 5'-hydroxyl group must first be protected. The trityl group is the protecting group of choice for this critical step for several compelling reasons.

The Synthetic Challenge and the Trityl Solution

The primary challenge in the synthesis of AZT is to differentiate between the two hydroxyl groups of the deoxyribose sugar moiety of thymidine. The trityl group's pronounced steric bulk makes it highly selective for the primary 5'-hydroxyl group, leaving the secondary 3'-hydroxyl group available for subsequent modification.[4][5] This high degree of regioselectivity is the cornerstone of an efficient and high-yielding synthesis.

The Synthetic Workflow: A Step-by-Step Rationale

The synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine is a key part of the overall synthesis of Zidovudine.[3] The following diagram illustrates the pivotal role of the trityl group in this process.

Caption: The synthetic workflow from thymidine to Zidovudine, highlighting the role of the trityl group.

-

5'-O-Tritylation (Protection): Thymidine is treated with trityl chloride in the presence of a base, such as pyridine.[5] The trityl group selectively reacts with the primary 5'-hydroxyl group to form 3'-Azido-3'-deoxy-5'-O-tritylthymidine.[3]

-

3'-Azidation (Modification): With the 5'-hydroxyl group protected, the 3'-hydroxyl group can be converted to an azido group. This is often achieved by first converting the hydroxyl into a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide salt.[12]

-

5'-O-Detritylation (Deprotection): The final step in the synthesis of AZT is the removal of the trityl protecting group. This is accomplished by treating the protected nucleoside with a mild acid, such as aqueous acetic acid or formic acid, to yield Zidovudine.[1][13]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Tritylation of the 5'-Hydroxyl Group of Thymidine

Materials:

-

Thymidine (1.0 equiv)

-

Trityl Chloride (Tr-Cl) (1.1 - 1.5 equiv)

-

Anhydrous Pyridine

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve thymidine (1.0 equiv) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Add trityl chloride (1.1 - 1.5 equiv) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure to remove most of the pyridine.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3'-Azido-3'-deoxy-5'-O-tritylthymidine.

Protocol 2: Deprotection of the 5'-O-Trityl Group

Method A: Using Formic Acid

Materials:

-

3'-Azido-3'-deoxy-5'-O-tritylthymidine (1.0 equiv)

-

Cold formic acid (88-97%)

-

Dioxane

Procedure:

-

Treat the trityl-protected compound with cold formic acid.

-

Stir the mixture for a short period (e.g., 3 minutes) at room temperature.[1]

-

Evaporate the formic acid using an oil pump at room temperature.

-

To ensure complete removal of the acid, co-evaporate the residue twice with dioxane.[1]

Method B: Using Acetic Acid

Materials:

-

3'-Azido-3'-deoxy-5'-O-tritylthymidine (1.0 equiv)

-

80% aqueous acetic acid

Procedure:

-

Dissolve the trityl-protected compound in 80% aqueous acetic acid.

-

Stir the reaction at room temperature until deprotection is complete as monitored by TLC.

-

Neutralize the reaction mixture carefully with a base (e.g., ammonium hydroxide).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product as necessary.

Conclusion

The trityl group plays an indispensable and strategic role in the synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine, a crucial intermediate for the production of the antiretroviral drug Zidovudine.[3][14] Its unique combination of steric bulk for regioselective protection of the primary 5'-hydroxyl group and its acid lability for mild deprotection makes it an ideal choice for this multi-step synthesis.[1][5] A thorough understanding of the principles governing the use of the trityl group, as outlined in this guide, is essential for researchers and professionals in drug development and synthetic organic chemistry. The successful synthesis of Zidovudine serves as a testament to the power of strategic protecting group chemistry in creating complex molecules that have a profound impact on human health.

References

- Fiveable. (n.d.). Acid-Labile Protecting Groups Definition.

- BenchChem. (2025). An In-depth Technical Guide to Trityl Protecting Groups in Chemical Synthesis.

- BenchChem. (n.d.). Role of trityl group in selective protection of primary alcohols.

- Deep Blue Repositories. (n.d.). Protection of 5′-Hydroxy Functions of Nucleosides.

- Pharmaffiliates. (n.d.). Exploring 3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Key Zidovudine Intermediate.

- National Institutes of Health. (n.d.). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).

- ResearchGate. (n.d.). Acid-labile protecting groups.

- ACS Omega. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4).

- IARC Publications. (n.d.). ZIDOVUDINE (AZT) 1. Exposure Data.

- TCI Chemicals. (n.d.). Protecting Agents.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- University of Nijmegen. (n.d.). Application of the Trityl Group in Peptide Chemistry.

- Glen Research. (n.d.). Glen Report 21.19: Technical Brief – Avoiding Trityl Loss When Processing Synthetic Oligonucleotides.

- Suzhou Highfine Biotech. (2025). Amino protecting group—triphenylmethyl series.

- ResearchGate. (n.d.). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups.

- Kocienski, P. (n.d.). Protecting Groups.

- ResearchGate. (n.d.). (a) Cys thiol protection with the trityl (Trt) protecting group....

- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- Glen Research. (n.d.). Glen Report 13.13: Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond.

- BenchChem. (2025). A Technical Guide to Trityl Group Protection in Chemical Synthesis.

- RUA. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols.

- ResearchGate. (2018). (PDF) Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl 4 ).

- The Journal of Organic Chemistry. (n.d.). Some novel, acid-labile amine protecting groups.

- Semantic Scholar. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT).

- The Science Snail. (2019). AZT – mechanism of action and organic synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unpacking the Chemistry: 3'-Azido-3'-deoxy-5'-O-tritylthymidine as a Pharmaceutical Building Block.

- Biosynth. (n.d.). 3'-Azido-3'-deoxy-5'-O-tritylthymidine.

- SciELO. (n.d.). Synthesis and antiretroviral evaluation of derivatives of zidovudine.

- PubMed. (n.d.). New 3'-azido-3'-deoxythymidin-5'-yl O-(4-hydroxyalkyl or -alkenyl or -alkylepoxide) carbonate prodrugs: synthesis and anti-HIV evaluation.

- ResearchGate. (2007). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?.

- Gsrs. (n.d.). 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE.

- ResearchGate. (2005). Two-Step Synthesis of a 5′-Azidothymidine Building Block for the Assembly of Oligonucleotides for Triazole-Forming Ligations.

- ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications.

- Queen's University Belfast. (n.d.). Solid-Phase Synthesis Of Oligonucleotides Containing 3'-Thiothymidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. innospk.com [innospk.com]

- 4. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 14. nbinno.com [nbinno.com]

3'-Azido-3'-deoxy-5'-O-tritylthymidine synthesis from thymidine

An In-Depth Technical Guide for the Synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine from Thymidine

Authored by Gemini, Senior Application Scientist

Introduction: Strategic Synthesis of a Cornerstone Antiviral Intermediate

In the landscape of pharmaceutical chemistry, the synthesis of nucleoside analogs remains a critical endeavor for the development of potent antiviral therapies. Among these, 3'-Azido-3'-deoxy-5'-O-tritylthymidine (Trityl-AZT) stands out as a pivotal intermediate in the manufacture of Zidovudine (AZT), the first antiretroviral drug approved for the treatment of HIV/AIDS.[1][2] Zidovudine functions as a reverse transcriptase inhibitor, where the 3'-azido group acts as a chain terminator, preventing the elongation of viral DNA and thus halting viral replication.[3][4]

The quality and efficient production of Zidovudine are directly dependent on the purity and yield of its precursors.[5] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine starting from thymidine. We will dissect the strategic chemical transformations, explain the causality behind procedural choices, and provide detailed protocols suitable for implementation in a research or drug development setting. The narrative emphasizes the core principles of protecting group chemistry, nucleophilic substitution, and stereochemical control that underpin this vital synthesis.

Section 1: The Synthetic Strategy - A Three-Act Chemical Narrative

The conversion of thymidine to its 3'-azido, 5'-tritylated derivative is a classic multi-step synthesis that hinges on the differential reactivity of the hydroxyl groups on the deoxyribose sugar. The primary 5'-hydroxyl is more sterically accessible and nucleophilic than the secondary 3'-hydroxyl. This inherent reactivity difference is exploited to achieve the desired transformations in a controlled, stepwise manner.

The overall synthetic pathway can be summarized in three key stages:

-

Selective Protection: The 5'-hydroxyl group is selectively protected with a bulky triphenylmethyl (trityl) group. This prevents it from participating in subsequent reactions, thereby directing modification to the 3'-position.

-

Activation: The 3'-hydroxyl group is converted into a good leaving group, typically a mesylate. This activation is essential for facilitating the subsequent nucleophilic attack.

-

Nucleophilic Displacement: The activated 3'-position undergoes an SN2 reaction with an azide nucleophile, introducing the key azido moiety and inverting the stereochemistry at this center.

This strategic sequence ensures high regioselectivity and provides a reliable route to the target molecule.

Logical Workflow of the Synthesis

The following diagram illustrates the high-level workflow from the starting material to the final purified product.

Caption: Overall workflow for the synthesis of Trityl-AZT from thymidine.

Section 2: Experimental Protocols & Mechanistic Insights

This section provides a detailed, step-by-step methodology for each stage of the synthesis, accompanied by expert commentary on the critical parameters and underlying chemical principles.

Step 1: Selective 5'-O-Tritylation of Thymidine

Core Objective: To protect the primary 5'-hydroxyl group, preventing its reaction in subsequent steps.

Mechanistic Rationale: The use of triphenylmethyl chloride (Trityl-Cl) is a cornerstone of nucleoside chemistry for protecting primary alcohols.[6] The reaction proceeds via a standard nucleophilic substitution. The steric bulk of the trityl group makes it highly selective for the less sterically hindered primary 5'-hydroxyl over the secondary 3'-hydroxyl.[3] Pyridine is typically used as the solvent and as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Detailed Protocol: Synthesis of 5'-O-Tritylthymidine

-

Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add thymidine (1.0 eq).

-

Dissolution: Add anhydrous pyridine and stir until the thymidine is fully dissolved. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triphenylmethyl chloride (Trityl-Cl, ~1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add methanol to quench any unreacted Trityl-Cl.

-

Workup: Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 5'-O-Tritylthymidine as a white solid.

Step 2: Activation of the 3'-Hydroxyl Group via Mesylation

Core Objective: To convert the 3'-hydroxyl into a methanesulfonate (mesylate) ester, an excellent leaving group for SN2 reactions.

Mechanistic Rationale: The hydroxyl group itself is a poor leaving group (OH⁻). Reacting 5'-O-Tritylthymidine with methanesulfonyl chloride (Ms-Cl) in the presence of a base converts the 3'-OH into a mesylate (-OMs).[7] The mesylate anion is highly stabilized by resonance, making it an excellent leaving group and thus activating the 3'-carbon for nucleophilic attack.[8] The reaction is typically performed at low temperatures to prevent side reactions.

Detailed Protocol: Synthesis of 5'-O-Trityl-3'-O-mesylthymidine

-

Preparation: Dissolve the purified 5'-O-Tritylthymidine (1.0 eq) from the previous step in a mixture of anhydrous DCM and anhydrous pyridine in a dry flask at 0 °C under an inert atmosphere.

-

Reagent Addition: Add methanesulfonyl chloride (Ms-Cl, ~1.5 eq) dropwise to the stirred solution, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water and extract with DCM.

-

Washing: Wash the combined organic extracts with cold 1M HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude 5'-O-Trityl-3'-O-mesylthymidine, which is often used in the next step without further purification.

Step 3: Nucleophilic Displacement with Azide

Core Objective: To introduce the azido group at the 3'-position.

Mechanistic Rationale: This is the critical step where the azido group is installed. The reaction proceeds via a classic SN2 mechanism, where the azide ion (N₃⁻) acts as a potent nucleophile.[9] It attacks the electrophilic 3'-carbon, displacing the mesylate leaving group. A key consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center (the 3'-carbon). This stereochemical inversion is crucial for the biological activity of the final Zidovudine product. The reaction is best performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which solvates the cation (e.g., Na⁺) but not the azide anion, enhancing its nucleophilicity.[10]

Detailed Protocol: Synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine

-

Preparation: Dissolve the crude 5'-O-Trityl-3'-O-mesylthymidine (1.0 eq) in anhydrous DMF in a flask equipped with a reflux condenser.

-

Reagent Addition: Add sodium azide (NaN₃, ~3.0-5.0 eq) to the solution.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Extraction: Extract the aqueous mixture with ethyl acetate or DCM.

-

Washing: Wash the combined organic layers extensively with water to remove DMF and then with brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is purified by silica gel column chromatography to afford the final product, 3'-Azido-3'-deoxy-5'-O-tritylthymidine, as a white powder.[1]

Section 3: Materials & Characterization

Precise execution and validation are paramount in chemical synthesis. This section details the reagents required and the analytical data used to confirm the identity and purity of the final product.

Table 1: Key Reagents and Their Roles

| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Typical) | Role |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.23 | 1.0 | Starting Material |

| Trityl Chloride | C₁₉H₁₅Cl | 278.77 | 1.1 - 1.2 | 5'-OH Protecting Agent |

| Pyridine | C₅H₅N | 79.10 | Solvent / Base | Solvent and Acid Scavenger |

| Methanesulfonyl Chloride | CH₃ClO₂S | 114.55 | 1.5 - 2.0 | 3'-OH Activating Agent |

| Sodium Azide | NaN₃ | 65.01 | 3.0 - 5.0 | Azide Nucleophile |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | Reaction/Extraction Solvent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Polar Aprotic Solvent for SN2 |

Characterization of 3'-Azido-3'-deoxy-5'-O-tritylthymidine

Confirmation of the final product's structure and purity is achieved through standard spectroscopic techniques.

Diagram: Key Chemical Transformations

Caption: The three-step reaction sequence from thymidine to the target product.

Table 2: Expected Analytical Data

| Analysis | Expected Result |

| Appearance | White to off-white powder or crystalline solid.[1] |

| Molecular Formula | C₂₉H₂₇N₅O₄[11] |

| Molecular Weight | 509.56 g/mol [12] |

| ¹H NMR | Characteristic peaks for the trityl group (multiplet, ~7.2-7.5 ppm), thymine base protons, and sugar protons. The chemical shifts of the 3'- and 5'- protons will be significantly different from the starting thymidine. |

| ¹³C NMR | Peaks corresponding to the 29 carbons, including those of the trityl, thymine, and deoxyribose moieties. |

| FT-IR (cm⁻¹) | Strong, sharp absorption peak characteristic of the azide (N₃) group, typically around 2100 cm⁻¹. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 510.2 or [M+Na]⁺ at m/z 532.2. |

Conclusion and Future Perspectives

The synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine from thymidine is a well-established and robust process that exemplifies key principles of modern organic synthesis. By mastering the selective protection of hydroxyl groups, the activation of alcohols into suitable leaving groups, and the precise execution of stereospecific nucleophilic substitutions, researchers can reliably produce this critical pharmaceutical intermediate. The final tritylated product is just one step away from Zidovudine, requiring only acidic removal of the trityl group to yield the active pharmaceutical ingredient.

Further research in this area continues to focus on improving the efficiency and sustainability of this synthesis, for example, through the development of continuous flow processes that can enhance safety and yield.[13] The methodologies outlined in this guide provide a solid foundation for any scientist or drug development professional working with nucleoside analogs and antiviral drug synthesis.

References

-

IARC (1990). ZIDOVUDINE (AZT) 1. Exposure Data. IARC Publications. [Link]

-

Xie, J. (n.d.). Exploring 3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Key Zidovudine Intermediate. LinkedIn. [Link]

-

Parang, K., et al. (1996). Synthesis and Biological Evaluation of Prodrugs of Zidovudine. PubMed. [Link]

-

The Science Snail (2019). AZT – mechanism of action and organic synthesis. The Science Snail. [Link]

-

Czernecki, S., & Valéry, J. M. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthesis. [Link]

-

Royal Society of Chemistry (2026). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. ResearchGate. [Link]

-

Rogers, K. (2020). Zidovudine or Azidothymidine (AZT). Embryo Project Encyclopedia. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unpacking the Chemistry: 3'-Azido-3'-deoxy-5'-O-tritylthymidine as a Pharmaceutical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Indian Journal of Chemistry (2006). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as immediate precursors of vicinal-cis-1,2-diamines. NISCAIR Online Periodicals Repository. [Link]

-

PubChem (n.d.). 5'-O-Trityl-3'-O-mesylthymidine. PubChem. [Link]

-

PubChem (n.d.). 3'-Azido-3'-deoxy-5'-o-tritylthymidine. PubChem. [Link]

-

Common Organic Chemistry (n.d.). Substitution (Mesylate) - Azide. Common Organic Chemistry. [Link]

-

Jung, M. E., & Gardiner, J. M. (1991). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. UCLA Department of Chemistry and Biochemistry. [Link]

-

Furman, P. A., et al. (1986). Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase. PubMed. [Link]

-

Wang, B., et al. (2016). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. PMC - NIH. [Link]

-

Master Organic Chemistry (2018). Reactions of Azides. Master Organic Chemistry. [Link]

-

Cross, R. J., & Taguchi, H. (1973). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Chemistry Portal. [Link]

-

Chemistry Steps (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 3. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 4. 3'-Azido-3'-deoxythymidine triphosphate as an inhibitor and substrate of purified human immunodeficiency virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Substitution (Mesylate) - Azide [commonorganicchemistry.com]

- 11. 3'-Azido-3'-deoxy-5'-o-tritylthymidine | C29H27N5O4 | CID 10929300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 3'-Azido-3'-deoxy-5'-O-tritylthymidine in Organic Solvents

Introduction: The Critical Role of Solubility in the Synthesis of Zidovudine

3'-Azido-3'-deoxy-5'-O-tritylthymidine, commonly referred to as AzT-Tr, is a pivotal intermediate in the chemical synthesis of Zidovudine (AZT), a cornerstone of antiretroviral therapy for HIV/AIDS.[1] The journey of a drug molecule from a laboratory curiosity to a life-saving therapeutic is paved with numerous chemical transformations, purifications, and formulation steps. At the heart of these processes lies a fundamental physicochemical property: solubility. For researchers, scientists, and drug development professionals working with AzT-Tr, a comprehensive understanding of its solubility in various organic solvents is not merely academic; it is a prerequisite for efficient process development, impurity control, and ultimately, the successful synthesis of high-purity Zidovudine.

This technical guide provides a deep dive into the solubility characteristics of AzT-Tr. Moving beyond a simple list of solvents, this document elucidates the molecular factors governing its solubility, presents a predicted solubility profile based on chemical principles and analogous compounds, and offers detailed, field-proven methodologies for experimentally determining its solubility.

The Molecular Architecture of AzT-Tr: A Tale of Two Moieties

The solubility of 3'-Azido-3'-deoxy-5'-O-tritylthymidine is best understood by considering its hybrid structure. It is a molecule of contrasts, featuring two distinct domains that dictate its interaction with different solvent environments:

-

The Nucleoside Core: The 3'-azido-3'-deoxythymidine portion of the molecule contains polar functionalities, including the pyrimidine ring with its nitrogen and oxygen atoms, and the azide group. These groups are capable of hydrogen bonding and dipole-dipole interactions. The parent compound, Zidovudine (AZT), which lacks the trityl group, is soluble in polar organic solvents like DMSO and ethanol, and also possesses a degree of water solubility.

-

The Trityl Protecting Group: The 5'-O-trityl group is a large, bulky, and highly non-polar (lipophilic) moiety. Composed of three phenyl rings attached to a single carbon atom, the trityl group dominates the overall character of the molecule, rendering it significantly more hydrophobic than its unprotected precursor. It is this group that is primarily responsible for the shift in solubility towards less polar organic solvents. The presence of a protecting group like the trityl group is often intended to increase the solubility of the nucleoside in organic solvents used during synthesis.[2]

Predicted Solubility Profile of AzT-Tr

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Rationale and Commentary |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Very High | A polar aprotic solvent with a good balance of polarity and non-polar character. It is an excellent solvent for tritylated compounds and is commonly used in reactions and chromatography involving them. Purification protocols for similar compounds often use DCM as the primary solvent.[3] |

| Chloroform | CHCl₃ | 4.1 | Very High | Similar to DCM, chloroform is a very effective solvent for a wide range of organic molecules, including those with bulky, non-polar groups. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | High | A polar aprotic ether that is a versatile solvent for many organic compounds. Its ability to solvate both polar and non-polar moieties makes it a good candidate for dissolving AzT-Tr. |

| Pyridine | C₅H₅N | 5.3 | High | Often used as a solvent and base in reactions involving tritylation of nucleosides. It is a good solvent for both the starting materials and the tritylated products. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Moderate to High | A polar aprotic solvent with a high boiling point. While more polar than DCM or THF, it is an excellent solvent for many organic compounds. Unprotected nucleosides like thymidine and AZT show good solubility in DMF. The addition of the trityl group may slightly reduce solubility compared to the parent nucleoside, but it is expected to remain a good solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate to High | A highly polar aprotic solvent known for its exceptional solvating power for a wide range of compounds. Unprotected nucleosides such as thymidine, adenosine, and AZT are highly soluble in DMSO.[4][5] It is expected that AzT-Tr will also be soluble in DMSO, making it a suitable solvent for preparing stock solutions for biological assays. |

| Acetone | C₃H₆O | 5.1 | Moderate | A polar aprotic solvent that is a good general-purpose solvent. It is less polar than DMF and DMSO and may be a suitable solvent for AzT-Tr, particularly at elevated temperatures. |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | Moderate | A polar aprotic solvent commonly used in reversed-phase HPLC. Its moderate polarity suggests it will be a reasonable solvent for AzT-Tr. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | Low to Moderate | A moderately polar solvent. It is often used as a solvent for extraction and chromatography. The solubility of AzT-Tr in ethyl acetate is likely to be lower than in DCM or THF but could be significant, especially when heated. |

| Isopropanol (IPA) | C₃H₈O | 3.9 | Low | A polar protic solvent. The presence of the hydroxyl group makes it more polar and a hydrogen bond donor. The large non-polar trityl group will likely limit the solubility of AzT-Tr in alcohols. |

| Ethanol (EtOH) | C₂H₆O | 4.3 | Low | Similar to isopropanol, ethanol is a polar protic solvent. While the parent compound AZT is soluble in ethanol, the bulky trityl group of AzT-Tr is expected to significantly decrease its solubility in this solvent. |

| Methanol (MeOH) | CH₄O | 5.1 | Low | The most polar of the common alcohols. It is a poor solvent for highly non-polar compounds and is expected to have low solubility for AzT-Tr. |

| Hexane | C₆H₁₄ | 0.1 | Very Low / Insoluble | A non-polar alkane. It is an excellent "anti-solvent" for tritylated nucleosides and is used to precipitate them from solutions.[3] |

| Water | H₂O | 10.2 | Insoluble | AzT-Tr is a highly lipophilic molecule and is expected to be practically insoluble in water, in stark contrast to its parent nucleoside, AZT. |

Experimental Determination of Solubility: A Step-by-Step Guide

To obtain precise quantitative data for the solubility of AzT-Tr, a systematic experimental approach is necessary. The following protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.

Protocol: Equilibrium Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of 3'-Azido-3'-deoxy-5'-O-tritylthymidine in a selected organic solvent at a specified temperature.

Materials:

-

3'-Azido-3'-deoxy-5'-O-tritylthymidine (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, compatible with the organic solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid AzT-Tr to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

Immediately cap the filtered solution to prevent evaporation.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of AzT-Tr of known concentrations in the same solvent.

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a UV detector set to the λmax of AzT-Tr).

-

Inject the standard solutions to generate a calibration curve (absorbance vs. concentration).

-

Inject the filtered, saturated sample solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of AzT-Tr in the sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the equilibrium solubility of AzT-Tr in that solvent at the specified temperature.

-

Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

-

Caption: Experimental workflow for determining the equilibrium solubility of AzT-Tr.

Practical Guide to Solvent Selection

The choice of solvent for a particular application involving AzT-Tr is a critical decision that impacts reaction efficiency, purification ease, and the quality of the final product. The following diagram provides a logical framework for selecting an appropriate solvent system.

Caption: Decision tree for selecting an appropriate solvent for AzT-Tr based on the intended application.

Conclusion

3'-Azido-3'-deoxy-5'-O-tritylthymidine is a lipophilic molecule whose solubility is dominated by its large, non-polar trityl group. It exhibits high solubility in chlorinated solvents like dichloromethane and polar aprotic solvents such as THF, pyridine, DMF, and DMSO. Conversely, it is poorly soluble in alcohols and virtually insoluble in non-polar alkanes like hexane and in water. This solubility profile is a critical consideration for its synthesis, purification, and handling. The experimental protocols and solvent selection guide provided herein offer a robust framework for scientists and researchers to optimize their work with this important pharmaceutical intermediate, ensuring efficiency and high purity in the production of Zidovudine.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

- Google Patents.

-

Reddit. Base protection of purine nucleosides: how to choose a protecting group?[Link]

-

CIPAC. MT 181 - Solubility in organic solvents. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. [Link]

-

Royal Society of Chemistry. CHAPTER 3: Nucleosides and Nucleotides. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubMed. Solubility enhancement of nucleosides and structurally related compounds by complex formation. [Link]

-

University of California, Los Angeles. Recrystallization. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

An In-Depth Technical Guide to 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine (CAS Number: 29706-84-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine, a pivotal intermediate in the synthesis of the antiretroviral drug Zidovudine (AZT). The document delves into its chemical identity, physicochemical properties, synthesis, and analytical characterization. Furthermore, it contextualizes the significance of this compound by detailing the mechanism of action of Zidovudine as a potent inhibitor of HIV reverse transcriptase. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, antiviral research, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine, also known as Trityl Zidovudine, is a protected nucleoside analog that serves as a crucial building block in the multi-step synthesis of Zidovudine.[1][2][3] The introduction of the lipophilic triphenylmethyl (trityl) group at the 5'-hydroxyl position allows for selective chemical modifications at other sites of the thymidine molecule.[1] The azido group at the 3' position is a key feature that ultimately imparts the therapeutic activity to Zidovudine.[1]

| Property | Value | Reference(s) |

| CAS Number | 29706-84-1 | [1] |

| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | [4][5] |

| Synonyms | Trityl Zidovudine, 3'-Azido-3'-deoxy-5'-O-tritylthymidine, Zidovudine Impurity J | [3][4][6] |

| Molecular Formula | C₂₉H₂₇N₅O₄ | [2][6] |

| Molecular Weight | 509.56 g/mol | [2][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Approximately 103-104 °C | |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | |

| Storage | Store at <-15°C in a well-closed container, protected from light and moisture. | [1][2] |

The Crucial Role in Zidovudine Synthesis

The primary significance of 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine lies in its role as a key intermediate in the manufacturing of Zidovudine, the first antiretroviral drug approved for the treatment of HIV/AIDS.[1][7][8] The synthesis of Zidovudine from thymidine necessitates the protection of the 5'-hydroxyl group to prevent unwanted side reactions during the introduction of the azido group at the 3'-position. The bulky trityl group serves as an effective protecting group for this purpose.[1]

Generalized Synthetic Workflow

The synthesis of Zidovudine via the 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine intermediate generally follows these key steps:

Caption: Generalized workflow for Zidovudine synthesis.

Experimental Protocol: A Representative Synthesis

While various proprietary methods exist, a general, multi-step laboratory synthesis starting from thymidine can be outlined as follows. This protocol is a composite of established chemical transformations for nucleoside modifications.

Step 1: 5'-O-Tritylation of Thymidine

-

Dissolution: Dissolve thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add trityl chloride portion-wise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding methanol. Remove the pyridine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5'-O-tritylthymidine.

Step 2: 3'-Azidation

This step often proceeds via a 3'-O-sulfonyl intermediate:

-

Sulfonylation: Dissolve 5'-O-tritylthymidine in anhydrous pyridine and cool to 0°C. Add methanesulfonyl chloride (or a similar sulfonylating agent) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent. Wash the organic layer as described in Step 1.

-

Azide Displacement: Dissolve the crude sulfonylated intermediate in a polar aprotic solvent like dimethylformamide (DMF). Add sodium azide and heat the mixture (e.g., to 80-100°C).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract the product with an organic solvent. Wash the organic extracts thoroughly with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine by recrystallization or column chromatography.[9] A common solvent system for recrystallization is a mixture of toluene and heptane.[9]

Step 3: 5'-Deprotection (Detritylation)

-

Acidic Cleavage: Dissolve the purified 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine in a suitable solvent (e.g., dichloromethane or chloroform). Add a mild acid, such as 80% aqueous acetic acid or a solution of trifluoroacetic acid in an organic solvent.

-

Reaction: Stir the solution at room temperature, monitoring the cleavage of the trityl group by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid (if necessary) and remove the solvent under reduced pressure.

-

Purification: Purify the resulting Zidovudine by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain the final active pharmaceutical ingredient.

Analytical Characterization

Rigorous analytical testing is essential to ensure the purity and identity of 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine, especially given its use in pharmaceutical manufacturing.[6]

Spectroscopic Data

While specific, high-resolution spectra are often proprietary, the following represents expected characteristic signals:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the thymine base (methyl and vinyl protons), the deoxyribose sugar moiety, and a large multiplet in the aromatic region corresponding to the protons of the trityl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the carbonyl and vinyl carbons of the thymine base, the carbons of the deoxyribose ring (with the carbon bearing the azido group shifted accordingly), and the characteristic signals of the trityl group's aromatic carbons and its quaternary carbon.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to its molecular formula C₂₉H₂₇N₅O₄.

A certificate of analysis for this compound typically includes data from ¹H-NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.[6]

Mechanism of Action of Zidovudine: The End Product

Understanding the mechanism of action of Zidovudine highlights the critical importance of its precursor, 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine. Zidovudine is a nucleoside reverse transcriptase inhibitor (NRTI) that targets a crucial enzyme for HIV replication.[8][10]

Intracellular Activation and Inhibition of HIV Reverse Transcriptase

-

Prodrug Activation: Zidovudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form, Zidovudine triphosphate (ZDV-TP).[10]

-

Competitive Inhibition: ZDV-TP is a structural analog of the natural deoxythymidine triphosphate (dTTP). It competes with dTTP for incorporation into the growing viral DNA chain by the HIV reverse transcriptase.[10]

-

Chain Termination: Once incorporated, ZDV-TP halts further elongation of the viral DNA. The 3'-azido group of Zidovudine prevents the formation of the necessary 3'-5' phosphodiester bond with the next incoming deoxynucleotide, leading to chain termination.[10] This ultimately prevents the successful reverse transcription of the viral RNA genome into proviral DNA, thereby inhibiting viral replication.[10]

Caption: Intracellular activation of Zidovudine and its mechanism of action.

Safety and Handling

3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine is a chemical compound intended for research and manufacturing purposes and should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted before handling. It is classified as harmful in contact with skin and very toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn. The compound should be handled in a well-ventilated area.

Conclusion

3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine (CAS 29706-84-1) is a compound of significant importance in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Zidovudine. Its chemical structure, with the strategic placement of a protecting group and the crucial azido moiety, exemplifies the elegant design of synthetic routes for complex therapeutic agents. A thorough understanding of its properties, synthesis, and analysis is vital for researchers and professionals dedicated to the development of antiviral therapies.

References

-

Exploring 3′-Azido-3′-deoxy-5′-O-tritylthymidine: A Key Zidovudine Intermediate. (n.d.). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Zidovudine - Impurity J | CAS No : 29706-84-1. Retrieved from [Link]

-

CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Key Intermediate for Antiviral Drug Synthesis. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of in vitro HIV-1 reverse transcription... Retrieved from [Link]

-

MDPI. (n.d.). Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies. Retrieved from [Link]

-

NIH. (n.d.). PharmGKB summary: zidovudine pathway - PMC. Retrieved from [Link]

-

Slideshare. (n.d.). Zidovudine | PPTX. Retrieved from [Link]

-

Semantic Scholar. (n.d.). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

UCLA – Chemistry and Biochemistry. (n.d.). Synthetic Approaches to 3'-Azido-3'-deoxythymidine and Other Modified Nucleosides. Retrieved from [Link]

-

Journal of Biological Chemistry. (n.d.). Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Unpacking the Chemistry: 3'-Azido-3'-deoxy-5'-O-tritylthymidine as a Pharmaceutical Building Block. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-AZIDO-3'-DEOXY-THYMIDINE-5'-O-TRITHIOTRIPHOSPHATE. Retrieved from [Link]

-

SpectraBase. (n.d.). 3'-AZIDO-3'-DEOXYTHYMIDIN-5'-YL-O-(3-AMINOPROPYL)-CARBONATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 3'-Azido-3'-deoxy-5'-o-tritylthymidine. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3'-Azido-3'-deoxy-5'-O-tritylthymidine, TRC. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3'-Azido-3'-deoxy-5'-o-tritylthymidine | C29H27N5O4 | CID 10929300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3'-Azido-3'-deoxy-5'-O-tritylthymidine | LGC Standards [lgcstandards.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Zidovudine | PPTX [slideshare.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Azido-3'-deoxy-5'-O-tritylthymidine as a Precursor for Zidovudine (AZT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zidovudine (AZT), the first antiretroviral agent approved for the treatment of HIV/AIDS, marked a pivotal moment in medicinal chemistry.[1] Its synthesis has been a subject of extensive research, aiming for efficiency, safety, and scalability. A key intermediate in many synthetic routes is 3'-Azido-3'-deoxy-5'-O-tritylthymidine. This guide provides a comprehensive technical overview of its role, the synthetic strategies involving this precursor, and the critical experimental considerations from the perspective of a senior application scientist. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process.

Introduction: The Significance of Zidovudine and its Synthesis

Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse-transcriptase inhibitor that interferes with the replication of the HIV virus.[2] Originally synthesized in 1964 by Jerome Horwitz as a potential anti-cancer drug, its potent activity against HIV was discovered in 1985.[1][3] This discovery spurred the development of large-scale synthetic methodologies to meet the urgent clinical demand.

The core chemical challenge in synthesizing AZT from its natural precursor, thymidine, lies in the selective modification of the 3'-hydroxyl group of the deoxyribose sugar to an azido group, while preserving the stereochemistry and protecting the 5'-hydroxyl group.[2] This necessitates a robust protecting group strategy, where 3'-Azido-3'-deoxy-5'-O-tritylthymidine emerges as a crucial, stable intermediate.[4][5][6]

The Strategic Role of the Trityl Group in Nucleoside Chemistry

The triphenylmethyl (trityl) group is a bulky and acid-labile protecting group, primarily used for primary alcohols.[7][8] Its application in nucleoside synthesis is a classic example of leveraging steric hindrance for regioselective protection.

Causality of Trityl Group Selection:

-

Steric Selectivity: The primary 5'-hydroxyl group of thymidine is significantly more accessible than the secondary 3'-hydroxyl group. The steric bulk of the trityl chloride reagent ensures a highly selective reaction at the 5'-position, minimizing the formation of di-substituted or 3'-protected byproducts.[2]

-

Stability: The trityl ether is stable under a wide range of reaction conditions, including those required for the subsequent modifications at the 3'-position. This stability is crucial for achieving high yields in multi-step syntheses.[]

-

Facile Cleavage: The trityl group can be removed under mild acidic conditions, which do not compromise the integrity of the final AZT molecule.[2][7] The stability of the trityl cation formed during cleavage drives the reaction to completion.[8][10]

Synthetic Pathway: From Thymidine to Zidovudine via the Trityl Intermediate

The synthesis of Zidovudine from thymidine involving the 3'-Azido-3'-deoxy-5'-O-tritylthymidine intermediate can be logically divided into three key stages: protection, azidation, and deprotection.

Caption: Overall synthetic workflow from Thymidine to Zidovudine.

Step 1: Synthesis of 5'-O-Tritylthymidine (Protection)

This initial step is critical for directing the subsequent reactions to the 3'-position.

Experimental Protocol:

-

Dissolution: Suspend thymidine in a suitable anhydrous solvent, typically pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.

-

Reagent Addition: Add trityl chloride (triphenylmethyl chloride) to the suspension in a slight molar excess.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Quench the reaction with methanol. The product is then typically precipitated by pouring the reaction mixture into ice water. The resulting solid is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Expertise & Trustworthiness: The use of anhydrous pyridine is paramount to prevent the hydrolysis of trityl chloride. The self-validating nature of this step is confirmed by TLC analysis, showing the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the trityl-protected product.

Step 2: Synthesis of 3'-Azido-3'-deoxy-5'-O-tritylthymidine

This stage involves the conversion of the 3'-hydroxyl group to an azido group. A common and effective method proceeds via a mesylate intermediate, which involves two sequential SN2 reactions to retain the original stereochemistry.

Experimental Protocol:

-

Mesylation: Dissolve 5'-O-Tritylthymidine in anhydrous pyridine and cool the solution in an ice bath. Add methanesulfonyl chloride dropwise. The reaction is typically rapid and can be monitored by TLC. This step converts the hydroxyl group into a good leaving group (mesylate) with inversion of stereochemistry.

-

Azidation: To the same reaction mixture, add a source of azide ions, such as lithium azide or sodium azide, dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).[11][12] Heat the mixture to facilitate the S

N2 displacement of the mesylate group by the azide ion. This second SN2 reaction results in another inversion of stereochemistry, leading to the desired stereoisomer of 3'-Azido-3'-deoxy-5'-O-tritylthymidine.[2] -

Work-up and Purification: After completion, the reaction mixture is worked up, often involving extraction and chromatographic purification to isolate the pure 3'-Azido-3'-deoxy-5'-O-tritylthymidine.

Expertise & Trustworthiness: The two-step, one-pot procedure for the inversion of configuration at the 3'-position is a well-established strategy in nucleoside chemistry. The progress of both the mesylation and the subsequent azidation can be independently verified by TLC. The choice of a polar aprotic solvent like DMF is crucial for solvating the azide salt and promoting the SN2 reaction.

Step 3: Synthesis of Zidovudine (Deprotection)

The final step is the removal of the trityl protecting group to yield Zidovudine.

Experimental Protocol:

-

Acidic Cleavage: Dissolve 3'-Azido-3'-deoxy-5'-O-tritylthymidine in a suitable solvent mixture, typically aqueous acetic acid (e.g., 80%).[11]

-

Reaction: Gently heat the solution to accelerate the hydrolysis of the trityl ether. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the triphenylmethanol byproduct is removed by filtration or extraction. The aqueous solution containing Zidovudine is then concentrated, and the product is purified by recrystallization.

Expertise & Trustworthiness: The use of aqueous acetic acid provides a controlled acidic environment for the detritylation.[7] The reaction is self-validating as the formation of the insoluble triphenylmethanol provides a visual cue of reaction progress, in addition to TLC analysis. Alternative deprotection reagents include trifluoroacetic acid on a silica gel column or dilute hydrochloric acid in methanol.[7] However, these methods can sometimes lead to side reactions, making aqueous acetic acid a reliable choice for its simplicity and clean reaction profile.[7]

Data Presentation

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Thymidine | 5'-O-Tritylthymidine | Trityl Chloride, Pyridine | 85-95 |

| 2 | 5'-O-Tritylthymidine | 3'-Azido-3'-deoxy-5'-O-tritylthymidine | Methanesulfonyl Chloride, Lithium Azide | 70-85 |

| 3 | 3'-Azido-3'-deoxy-5'-O-tritylthymidine | Zidovudine (AZT) | 80% Aqueous Acetic Acid | 80-90 |

Conclusion

The synthesis of Zidovudine via the 3'-Azido-3'-deoxy-5'-O-tritylthymidine intermediate is a robust and well-characterized process. The strategic use of the trityl protecting group exemplifies the principles of modern organic synthesis, enabling regioselective modification and high-yielding transformations. This guide has detailed the rationale behind the experimental choices and provided validated protocols, offering a solid foundation for researchers and professionals in the field of drug development. The continuous optimization of these synthetic routes remains a key area of research, with a focus on improving efficiency, reducing environmental impact, and ensuring the continued availability of this life-saving medication.[13]

References

-

Czernecki, S., & Valéry, J. M. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). Synthesis, 1991(03), 239–240. [Link]

-

Embryo Project Encyclopedia. (2020). Zidovudine or Azidothymidine (AZT). [Link]

-

Sci-Hub. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). [Link]

-

The Science Snail. (2019). AZT – mechanism of action and organic synthesis. [Link]

-

Semantic Scholar. (1991). An Efficient Synthesis of 3′-Azido-3′-deoxythymidine (AZT). [Link]

-

Iyer, R. P. (2001). Nucleobase protection of deoxyribo- and ribonucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.1. [Link]

-

IARC Publications. (1999). ZIDOVUDINE (AZT) 1. Exposure Data. [Link]

-

Exploring 3'-Azido-3'-deoxy-5'-O-tritylthymidine: A Key Zidovudine Intermediate. [Link]

-

Rasayan Journal of Chemistry. (2010). A FACILE DETRITYLATION METHOD FOR ZIDOVUDINE, AN ANTI-RETROVIRAL DRUG. [Link]

- Google Patents. (1993). Processes for production of zidovudine.

-

The Washington Post. (2012). Researcher Jerome P. Horwitz, 93, created AZT, the first approved treatment for HIV/AIDS. [Link]

-

Glen Research. (2000). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. [Link]

-

Wikipedia. Protecting group. [Link]

-

Letsinger, R. L., & Miller, P. S. (1969). Nucleotide chemistry. XIV. Protecting groups for nucleosides used in synthesizing oligonucleotides. Journal of the American Chemical Society, 91(12), 3356–3359. [Link]

-

SciELO. (2009). Synthesis and antiretroviral evaluation of derivatives of zidovudine. [Link]

-

Chen, Y., Jiang, R., Zhao, F., Xu, Y., Qian, X., & Zhu, W. (2024). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Reaction Chemistry & Engineering. [Link]

-

Senthilkumar, P., Long, J., Swetha, R., Shruthi, V., Wang, R. R., Preethi, S., Yogeeswari, P., Zheng, Y. T., & Sriram, D. (2013). Synthesis of Zidovudine Derivatives with Anti-HIV-1 and Antibacterial Activities. Nucleosides, Nucleotides and Nucleic Acids, 32(3), 136–148. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unpacking the Chemistry: 3'-Azido-3'-deoxy-5'-O-tritylthymidine as a Pharmaceutical Building Block. [Link]

-

ResearchGate. (2009). (PDF) Synthesis and Antiretroviral Evaluation of Derivatives of Zidovudine. [Link]

-

ResearchGate. (2026). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing | Request PDF. [Link]

-

ResearchGate. (1990). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. [Link]

-

Chemical Communications (RSC Publishing). (2011). Preparation of a 3′-azido-3′-deoxythymidine (AZT) derivative, which is blood–brain barrier permeable. [Link]

-

ResearchGate. (2013). Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?. [Link]

-

RSC Publishing. (2024). Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. [Link]

-

Aggarwal, S. K., Gogu, S. R., Rangan, S. R. S., & Agrawal, K. C. (1990). Synthesis and biological evaluation of prodrugs of zidovudine. Journal of Medicinal Chemistry, 33(5), 1505–1510. [Link]

-

Sriram, D., Yogeeswari, P., & Madhu, K. (2005). Synthesis of zidovudine prodrugs with broad-spectrum chemotherapeutic properties for the effective treatment of HIV/AIDS. Bioorganic & Medicinal Chemistry Letters, 15(18), 4502–4505. [Link]

-

Canadian Science Publishing. (1975). The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide. [Link]

-

Gsrs. 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE. [Link]

-

PubMed - NIH. (1990). Synthesis and Biological Evaluation of Prodrugs of Zidovudine. [Link]

-

PubMed. (1992). Azido-2',3'-dideoxythymidine: synthesis and crystal structure of a 2'-substituted dideoxynucleoside. [Link]gov/1373500/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. AZT – mechanism of action and organic synthesis - The Science Snail [sciencesnail.com]

- 3. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]

- 4. innospk.com [innospk.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Zidovudine synthesis - chemicalbook [chemicalbook.com]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

The Azide Moiety: A Cornerstone in Modern Antiviral Nucleoside Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist, Gemini

Abstract

The introduction of an azide moiety into nucleoside scaffolds represents a pivotal strategy in the development of potent antiviral agents. This technical guide provides a comprehensive overview of the multifaceted applications of azide-modified nucleosides in antiviral research. We will delve into the core mechanisms of action, from the classical chain termination exemplified by azidothymidine (AZT) to the nuanced conformational effects of 4'-azido modifications. Furthermore, this guide will explore the revolutionary impact of azide-alkyne "click chemistry" on our ability to visualize and track viral replication in real-time. Detailed experimental protocols, quantitative efficacy data, and an exploration of synthetic strategies are provided to equip researchers with the foundational knowledge and practical tools necessary to leverage these powerful compounds in the ongoing battle against viral diseases.

Introduction: The Strategic Importance of the Azide Group

Nucleoside analogs have long been a cornerstone of antiviral therapy. These molecules, which mimic the natural building blocks of DNA and RNA, can subvert viral replication by acting as competitive inhibitors or chain terminators of viral polymerases.[1][2] The strategic placement of chemical modifications on the nucleoside scaffold is paramount to achieving high potency and selectivity. Among the myriad of possible modifications, the introduction of an azide group (N₃) has proven to be exceptionally fruitful.

The azide is a small, bioorthogonal functional group that is virtually absent in biological systems.[3] Its introduction into a nucleoside can confer several advantageous properties: